2-Methoxybutan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-methoxy-2-methylbutane (TAME) and 2-ethoxy-2-methylbutane (TAEE), has been studied, with equilibrium constants measured for the liquid-phase synthesis using alcohol/alkene mixtures and ethers as reagents in a batch reactor . Additionally, the synthesis of (S,E)-1-(methoxymethoxy)-1-tributylstannyl-2-butene has been reported, highlighting the use of metalation reactions, protection of oxygen functionalities, and stereoselective enantioselective reactions . These studies provide a foundation for understanding the synthesis routes that could potentially be applied to 2-Methoxybutan-1-ol.
Molecular Structure Analysis
Vibrational spectroscopy and molecular docking studies have been used to analyze the molecular structure of a compound with a methoxy group and its interaction with viral proteins . Although the compound studied is not 2-Methoxybutan-1-ol, the methods used, such as Gaussian03W software for theoretical vibrational analysis and multiwfn software for electron localization function (ELF) and localized orbital locator (LOL) maps, are relevant for analyzing the molecular structure of 2-Methoxybutan-1-ol.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including the liquid-phase decomposition of 2-methyl-2-methoxybutane using a macroporous acid resin as a catalyst , and the addition of methanol to propylene dimers to form 2,3-dimethyl-2-methoxybutane and 2-methyl-2-methoxypentane . These reactions are indicative of the types of chemical transformations that ethers and alcohols can undergo, which could be extrapolated to understand the reactivity of 2-Methoxybutan-1-ol.
Physical and Chemical Properties Analysis
The equilibrium and thermodynamics of the liquid-phase decomposition of related compounds have been studied, providing data on equilibrium constants, standard enthalpies, free energies, and entropies . The non-ideality of the liquid phase and the use of estimation methods like UNIQUAC for activity coefficients are also discussed . These studies are essential for understanding the physical and chemical properties of ethers and alcohols, which can be applied to 2-Methoxybutan-1-ol.
Scientific Research Applications
Chemical Equilibrium and Thermodynamics : Research on the chemical equilibrium and thermodynamics of related compounds, such as 2-methyl-2-methoxybutane, provides insights into their potential applications in chemical synthesis and industrial processes (Serda et al., 1995).
Bio-based Solvents : 3-Methoxybutan-2-one, a compound related to 2-Methoxybutan-1-ol, has been studied for its potential as a sustainable bio-based alternative to chlorinated solvents. This research highlights the importance of finding renewable and less harmful solvents in various industrial applications (Jin et al., 2021).
Occupational Exposure and Safety : The study of occupational exposure limits (OELs) for related compounds, such as 2-Methoxypropan-1-ol, is crucial for ensuring safety in workplaces where these chemicals are used. Understanding the toxicological profile and exposure risks is essential for industries that use these compounds (Kilanowicz-Sapota & Klimczak, 2021).
Material Science and Polymer Networks : Research on the swelling behavior of polymer networks in primary alcohols, including butan-1-ol, offers valuable insights for the development of materials with specific properties for industrial applications (Bedjaoui et al., 2020).
Synthesis of Pharmaceuticals : The study of stereoselective olefin formation from the dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, which are structurally related to 2-Methoxybutan-1-ol, has implications for the synthesis of pharmaceuticals like tamoxifen, an anti-cancer drug (Mccague, 1987).
Biofuel Production : Engineered enzymes for biofuel production, such as the production of 2-methylpropan-1-ol, demonstrate the potential application of 2-Methoxybutan-1-ol related compounds in sustainable energy solutions (Bastian et al., 2011).
Molecular Interactions and Solvent Properties : Studies on the molecular interactions and solvent properties of 2-Methoxyethanol and alkan-1-ol mixtures provide insights into the physicochemical properties of 2-Methoxybutan-1-ol and its potential uses in various applications (Roy et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-methoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-5(4-6)7-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUDBCXGMBSQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935039 | |
Record name | 2-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybutan-1-ol | |
CAS RN |
15467-25-1 | |
Record name | 2-Methoxy-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15467-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.